5-Acetyl-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(5-acetyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANZDYRDLEHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655126 | |
| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215281-20-1 | |
| Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Acetyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Acetyl-2-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Spectroscopic Data
This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry. Its structural features make it a valuable component for introducing a specific acetyl- and methoxy-substituted phenyl moiety into target molecules.
| Property | Value |
| Molecular Weight | 194.0 g/mol [1] |
| Molecular Formula | C₉H₁₁BO₄[1] |
| CAS Number | 1215281-20-1[1] |
| Appearance | White to off-white solid (typical for phenylboronic acids) |
| Purity | Typically ≥97% |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons: Signals in the range of 7.0-8.0 ppm.
-
Methoxy group (-OCH₃): A singlet around 3.9 ppm.
-
Acetyl group (-COCH₃): A singlet around 2.6 ppm.
-
Boronic acid protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Carbonyl carbon (-C=O): A signal above 195 ppm.
-
Aromatic carbons: Signals in the range of 110-160 ppm.
-
Methoxy carbon (-OCH₃): A signal around 55 ppm.
-
Acetyl methyl carbon (-COCH₃): A signal around 26 ppm.
Synthesis and Application in Suzuki-Miyaura Cross-Coupling
A specific, detailed synthesis protocol for this compound is not widely published. However, a common method for the synthesis of arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many biologically active molecules.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Role in Drug Discovery and Signaling Pathways
Substituted biaryl scaffolds are of significant interest in medicinal chemistry as they are core components of numerous therapeutic agents. The use of this compound allows for the introduction of a specific pharmacophore that can influence a molecule's interaction with biological targets.
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.[3] Consequently, kinase inhibitors are a major class of targeted therapeutics. The biaryl structures synthesized using boronic acids like this compound are common features in type II kinase inhibitors, which bind to both the ATP-binding site and an adjacent allosteric pocket.[3] For instance, similar methoxyphenyl-substituted moieties have been incorporated into inhibitors of CSNK2A, a protein kinase involved in cell growth and proliferation.[4]
Targeting Cellular Signaling Pathways
The products derived from this compound have the potential to modulate key signaling pathways involved in cancer progression and inflammatory diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of immune responses and cell survival, is a potential target for such compounds. Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory conditions.
Safety and Handling
While a specific safety data sheet for this compound is not provided, general precautions for handling phenylboronic acid derivatives should be followed. These compounds are typically irritants to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Its utility as a building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics, underscores its importance in the fields of chemical research and drug discovery.
References
An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility is paramount for its effective use in reaction optimization, formulation, and drug development. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework based on the known properties of structurally analogous compounds. It further details established experimental protocols for determining solubility, offering a practical guide for researchers. Visualizations of a standard solubility determination workflow and a representative Suzuki-Miyaura coupling pathway are included to provide essential context for its application.
Physicochemical Properties
This compound is an organoboron compound featuring a boronic acid functional group, a methoxy group, and an acetyl group on a phenyl ring. These functional groups dictate its polarity, hydrogen bonding capability, and ultimately, its solubility profile.
| Property | Value | Source/Comment |
| CAS Number | 1215281-20-1 | [1][2] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 194.0 g/mol | [1] |
| Appearance | Typically a white to off-white solid. | Inferred from similar compounds. |
| Purity | Typically ≥97% | [1] |
Solubility Profile of Structurally Related Boronic Acids
| Compound | Solvent | Solubility | Source/Comment |
| 2-Methoxyphenylboronic acid | Water | Soluble | [5] |
| Water | Slightly soluble | ||
| Water | Insoluble | [6] | |
| Methanol | Soluble | ||
| Chloroform | Slightly Soluble | [6] | |
| Ethyl Acetate | Slightly Soluble | [6] | |
| DMSO | 100 mg/mL (658.07 mM) | [7] Requires sonication. | |
| 4-Methoxyphenylboronic acid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.45 mM) | [8] Co-solvent system for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.45 mM) | [8] | |
| Phenylboronic acid | Water (at 20 °C) | 1.9 g/100 g H₂O | [9] |
| Ether, Ketones | High solubility | [4] | |
| Hydrocarbons | Very low solubility | [4] |
Note: The conflicting reports on the water solubility of 2-Methoxyphenylboronic acid highlight the necessity for empirical determination for each specific compound.
Experimental Protocols
Given the absence of published data, researchers must determine the solubility of this compound empirically. The following protocols describe a common method for solubility determination and a key synthetic application.
Protocol for Solubility Determination: The Dynamic Method
The dynamic (or synthetic) method is a reliable technique for determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][10]
Apparatus and Materials:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, toluene, DMSO)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C/min).[3]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles disappear, resulting in a clear solution.[3] This can be determined by the sharp decrease in measured turbidity.
-
Record Temperature: The temperature at which the solution becomes clear is recorded as the dissolution temperature for that specific composition.
-
Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Protocol for a Key Application: Suzuki-Miyaura Cross-Coupling
Understanding solubility is crucial for setting up homogeneous reaction mixtures for synthesis. Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling to form C-C bonds.[11][12]
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system. The choice of solvent is critical and should be one in which the reactants, particularly the boronic acid, are soluble at the reaction temperature.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product, typically by column chromatography, to yield the desired biaryl compound.
Relevance in Drug Discovery: Signaling Pathways
While no specific signaling pathway data exists for this compound, boronic acids as a class are potent enzyme inhibitors and are used to probe biological systems. For instance, the parent compound, phenylboronic acid, has been shown to inhibit key signaling networks involved in cancer cell migration by altering the activity of the Rho family of GTPases (Rac1, Cdc42).[13] This inhibition can disrupt the cytoskeletal rearrangements necessary for cell motility.
The diagram below illustrates a hypothetical mechanism based on these findings, where a boronic acid compound could interfere with a critical cell migration pathway. This serves as an example of the biological questions that can be explored once the fundamental properties, like solubility, of a new boronic acid are understood.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. This guide consolidates the available information on its properties and provides a clear path forward for researchers in the absence of direct quantitative solubility data. By utilizing the provided experimental protocols to determine solubility and leveraging the compound in key applications like the Suzuki-Miyaura coupling, the scientific community can better harness its potential in the development of novel molecules and therapeutics. The study of related boronic acids suggests that its biological activity is a promising area for future investigation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1215281-20-1|(5-Acetyl-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Acetyl-2-methoxyphenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Acetyl-2-methoxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in applications such as cross-coupling reactions and the synthesis of novel pharmaceutical compounds.
Chemical Properties and General Stability
This compound belongs to the class of arylboronic acids. Generally, arylboronic acids are white, crystalline solids that are relatively stable and easy to handle compared to other organometallic reagents. However, they are susceptible to certain degradation pathways that can impact their purity and reactivity over time. The stability of a particular arylboronic acid is influenced by the electronic and steric nature of the substituents on the aromatic ring.
The structure of this compound includes a methoxy group (-OCH3) and an acetyl group (-COCH3). The methoxy group is an electron-donating group, which can influence the electronic properties of the boronic acid moiety. The acetyl group, being electron-withdrawing, also plays a role in the overall stability profile of the molecule.
Table 1: Predicted Influence of Substituents on the Stability of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Stability |
| Methoxy (-OCH3) | Ortho | Electron-donating | May slightly decrease stability towards oxidation due to increased electron density on the aromatic ring. |
| Acetyl (-COCH3) | Meta | Electron-withdrawing | May increase stability towards protodeboronation by decreasing electron density at the carbon-boron bond. |
Primary Degradation Pathways
The two primary degradation pathways for arylboronic acids are oxidative degradation and protodeboronation.
-
Oxidative Degradation: This is often the most significant pathway for the decomposition of boronic acids. It involves the oxidation of the carbon-boron bond, leading to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal impurities.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, typically water, to yield the corresponding arene and boric acid. The rate of protodeboronation is influenced by pH, temperature, and the electronic properties of the aryl group.
Recommended Storage Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor degradation.
Stability-Indicating HPLC-UV Method
This protocol outlines a general method for developing a stability-indicating HPLC assay. Method validation according to ICH guidelines is essential for regulatory purposes.
Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
For stability studies, subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation.
-
Dilute the stressed and unstressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase initial composition.
Forced Degradation Study:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the degradation process in real-time.
Objective: To monitor the degradation of this compound under specific stress conditions using ¹H NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone or maleic acid) that does not react under the stress conditions and has a signal that does not overlap with the analyte or its expected degradation products.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Subject the NMR tube to the desired stress condition (e.g., elevated temperature).
NMR Parameters (¹H):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for quantitative analysis)
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: -2 to 12 ppm
Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the parent compound and the internal standard.
-
Calculate the relative amount of the parent compound remaining at each time point by comparing its integral to that of the internal standard.
-
Monitor for the appearance of new signals corresponding to degradation products.
By following these guidelines and employing the described experimental protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications. Proper storage and handling are paramount to obtaining reproducible and accurate results.
Technical Guide: Spectroscopic and Synthetic Insights into 5-Acetyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data, a general experimental protocol for NMR analysis, and a representative synthetic workflow for 5-Acetyl-2-methoxyphenylboronic acid. This document is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.
Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational algorithms and serve as a reliable estimation for spectral analysis.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.85 | dd | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.60 | s | 3H | -C(O)CH₃ |
| ~5.50 | br s | 2H | -B(OH)₂ |
Note: The chemical shift of the B(OH)₂ protons is highly variable and can be influenced by solvent, concentration, and water content. It may also exchange with deuterium in deuterated solvents, leading to a diminished or absent peak.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~197.5 | -C (O)CH₃ |
| ~163.0 | C -OCH₃ |
| ~135.0 | Ar-C |
| ~132.0 | Ar-C H |
| ~128.0 | Ar-C H |
| ~125.0 | C -B(OH)₂ |
| ~112.0 | Ar-C H |
| ~56.0 | -OC H₃ |
| ~26.5 | -C(O)C H₃ |
Note: The chemical shift of the carbon attached to the boron atom can be broad and is sometimes difficult to observe.
Experimental Protocols
A general protocol for the synthesis of arylboronic acids, such as this compound, is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
General Synthetic Protocol for Arylboronic Acids
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl bromide (e.g., 5-bromo-2-methoxyacetophenone) in anhydrous THF is added dropwise. The reaction is typically initiated with a small crystal of iodine or gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard solution is cooled to a low temperature (typically -78 °C). A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) at 0 °C. The mixture is stirred for a period to ensure complete hydrolysis of the boronate ester.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure arylboronic acid.
NMR Sample Preparation and Data Acquisition
Obtaining high-quality NMR spectra of boronic acids can be challenging due to the potential for the formation of cyclic trimeric anhydrides (boroxines), which can lead to peak broadening. The following is a general protocol to mitigate these issues:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) as they can help to break up the boroxine trimers. The addition of a small amount of D₂O can also be beneficial.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
-
Data Acquisition:
-
Acquire NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
For ¹H NMR: Use a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary, along with a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using appropriate NMR software.
-
Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Synthetic Workflow Diagram
The following diagram illustrates a general and widely adopted workflow for the synthesis of substituted phenylboronic acids.
Crystal Structure of 5-Acetyl-2-methoxyphenylboronic Acid: A Technical Overview
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural and chemical characteristics of 5-Acetyl-2-methoxyphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this publication, this document provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Physicochemical Properties
This compound is a substituted arylboronic acid. The presence of the acetyl and methoxy groups on the phenyl ring influences its electronic properties and reactivity. A summary of its key physicochemical data is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₁BO₄ |
| Molecular Weight | 193.99 g/mol |
| CAS Number | 1215281-20-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Experimental Protocols
General Synthesis of Arylboronic Acids
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of arylboronic acids involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following represents a plausible synthetic route.
Reaction Scheme:
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Formation of the Organometallic Reagent: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings.
-
Borylation: The resulting aryl lithium or Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol:
-
Reaction Setup: In a reaction vessel, this compound (1.0-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents) are combined.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF, often with water) is added.
-
Reaction Execution: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard extraction and purification procedures.
Conclusion
While the definitive crystal structure of this compound remains to be determined, its chemical properties and reactivity make it a valuable building block in organic synthesis. The protocols outlined in this guide provide a foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, highlighting its potential for the development of novel pharmaceuticals and functional materials. Further research into its solid-state structure would provide deeper insights into its intermolecular interactions and packing motifs, which could be valuable for crystal engineering and formulation studies.
Commercial Availability and Technical Profile of 5-Acetyl-2-methoxyphenylboronic Acid for Research and Development
For Immediate Release
Shanghai, China – December 26, 2025 – 5-Acetyl-2-methoxyphenylboronic acid, a specialized chemical intermediate, is commercially available from various suppliers for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its availability, physicochemical properties, and potential applications, with a focus on its role as a building block in synthetic chemistry.
Executive Summary
This compound (CAS No. 1215281-20-1) is a readily accessible reagent primarily utilized in organic synthesis. Its chemical structure makes it a valuable component for creating more complex molecules, particularly through cross-coupling reactions. Notably, it is classified by some suppliers as a "Protein Degrader Building Block," indicating its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics. This guide consolidates available data on its properties and outlines a representative synthetic protocol.
Commercial Availability and Properties
Multiple chemical suppliers offer this compound, ensuring its accessibility for research and manufacturing purposes. The compound is typically supplied as a white to yellow crystalline powder with a purity of 97% or higher.
| Property | Value | Source(s) |
| CAS Number | 1215281-20-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |
| Molecular Weight | 194 g/mol | [3] |
| Purity | ≥97% | [1][2][3] |
| Appearance | White to yellow crystal powder | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Table 1: Physicochemical Properties of this compound
Synthetic Applications and Experimental Protocols
This compound is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5][6][7] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.[4][5][6][7]
Representative Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the aryl halide, this compound, and the base.
-
Solvent and Catalyst Addition: Add the anhydrous solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Potential Application in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" by a commercial supplier suggests its potential use in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8][9][10] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8][9][10]
While no specific signaling pathway involving this compound has been identified in the reviewed literature, its role as a building block for PROTACs places it within the broader context of targeted protein degradation. The general mechanism of action for a PROTAC is illustrated below.
Conclusion
This compound is a commercially available and valuable building block for synthetic chemistry, particularly for the construction of complex organic molecules via Suzuki-Miyaura cross-coupling. Its potential application in the development of PROTACs highlights its relevance to modern drug discovery and targeted protein degradation strategies. Further research is warranted to explore its specific utility in these and other applications.
References
- 1. This compound, CasNo.1215281-20-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. 1215281-20-1|(5-Acetyl-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. youtube.com [youtube.com]
- 8. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Acetyl-2-methoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-methoxyphenylboronic acid (CAS No. 1215281-20-1) is a functionalized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a methoxy and an acetyl group, offers opportunities for tailored molecular design, particularly in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and its significant applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and its utility in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Rise of Functionalized Arylboronic Acids
The discovery and development of novel therapeutic agents are intrinsically linked to the availability of versatile and functionalized chemical building blocks. Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.
The "discovery" of this compound is not marked by a singular event but rather by the growing demand for increasingly sophisticated and functionalized building blocks in drug discovery. The strategic placement of the acetyl and methoxy groups on the phenylboronic acid scaffold provides medicinal chemists with a versatile platform to explore structure-activity relationships (SAR) and to construct molecules with improved pharmacological profiles. The methoxy group can influence the compound's conformation and solubility, while the acetyl group provides a reactive handle for further chemical modifications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source/Comment |
| CAS Number | 1215281-20-1 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 194.00 g/mol | [1] |
| Appearance | White to off-white solid | (Typical for arylboronic acids) |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | (Inferred from similar compounds) |
| Storage | Room temperature, in a dry place, protected from light. | (General recommendation for boronic acids) |
Synthesis of this compound: A Plausible Experimental Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Ortho-directed Lithiation and Borylation of 3'-Methoxyacetophenone
This step utilizes the directing effect of the methoxy group to achieve selective lithiation at the ortho position, followed by trapping with a boronic ester.
Materials:
-
3'-Methoxyacetophenone (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq., 2.5 M solution in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3'-methoxyacetophenone (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.
Step 2: Hydrolysis to this compound
The final step involves the acidic hydrolysis of the pinacol ester to afford the desired boronic acid.
Materials:
-
Crude this compound pinacol ester from Step 1
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude pinacol ester in a mixture of acetone and 2 M HCl.
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Applications in Drug Discovery
The utility of this compound is most prominent in two key areas of modern drug discovery: its role as a building block for PROTACs and its application in Suzuki-Miyaura cross-coupling reactions.
A Key Component in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[2][] A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
Caption: General structure and mechanism of action of a PROTAC.
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of the linker or the warhead component of PROTACs. The acetyl group can serve as a synthetic handle for attaching the linker, while the substituted phenyl ring can be incorporated into the warhead to optimize binding to the target protein.
Versatile Reagent in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceuticals. This compound serves as an excellent coupling partner in these reactions.
Caption: General scheme and catalytic cycle of the Suzuki-Miyaura reaction.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine, 1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a significant and versatile building block for contemporary drug discovery and development. Its well-defined structure, featuring key functional groups, allows for its strategic incorporation into complex molecular architectures. While specific details of its initial discovery are not widely documented, its value is evident through its commercial availability and its classification as a key component for protein degraders. The plausible synthetic route outlined in this guide, along with its demonstrated utility in powerful synthetic transformations like the Suzuki-Miyaura coupling, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry. As the demand for novel and effective therapeutics continues to grow, the role of such functionalized building blocks will undoubtedly become even more critical.
References
Methodological & Application
Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Acetyl-2-methoxyphenylboronic acid as a versatile building block in medicinal chemistry. The primary application highlighted is its use in the synthesis of potent kinase inhibitors, leveraging established synthetic methodologies. The protocols provided offer a framework for the incorporation of the 5-acetyl-2-methoxyphenyl moiety into drug candidates.
Introduction
This compound is an organoboron compound that is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its substituted phenyl ring, featuring an acetyl group and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. The methoxy group acts as an electron-donating group, potentially influencing the electronic properties and reactivity of the molecule. The acetyl group provides a key site for further functionalization or can act as a crucial interaction point with biological targets. These functionalities can significantly influence a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, and can play a critical role in its interaction with biological targets.[3] In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.
Application: Synthesis of Kinase Inhibitors
A significant potential application of this compound is in the synthesis of kinase inhibitors. For instance, the structurally similar 2-ethoxy-5-methoxyphenylboronic acid is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[3] Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment.[3] The 5-acetyl-2-methoxyphenyl moiety, when incorporated into various scaffolds, can be explored for its potential to yield potent and selective kinase inhibitors.
The following data is for a representative compound synthesized using the structurally similar 2-ethoxy-5-methoxyphenylboronic acid and is provided for illustrative purposes.[3]
Table 1: Inhibitory Activity of a Representative Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 30 |
| VEGFR2 | 250 |
| PDGFRβ | 400 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide to form a key intermediate for a potential kinase inhibitor.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equivalents) to the flask.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Diagrams
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Other Potential Applications
The unique substitution pattern of this compound suggests its potential as a building block in other areas of medicinal chemistry:
-
Glucokinase Activators: The methoxyphenyl group is a common feature in known glucokinase activators, which are of interest for the treatment of type 2 diabetes. The acetyl group could be modified to fine-tune the activity and pharmacokinetic properties of these activators.
-
Antimicrobial and Antiviral Agents: Boronic acids have shown promise as antibacterial and antiviral agents. The 5-acetyl-2-methoxyphenyl moiety could be incorporated into novel scaffolds to explore new antimicrobial and antiviral therapies.[2]
-
Probes for Chemical Biology: The acetyl group can be used as a handle for the attachment of fluorescent tags or other probes, making derivatives of this boronic acid useful tools for studying biological systems.
These application notes are intended to serve as a starting point for researchers interested in utilizing this compound. The provided protocols and conceptual frameworks can be adapted and expanded upon for the synthesis and evaluation of a wide range of novel bioactive compounds.
References
Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an electron-withdrawing acetyl group and an electron-donating methoxy group, allows for the strategic introduction of this functionalized phenyl moiety into complex molecular architectures. This reagent is of particular interest in medicinal chemistry and drug discovery for the synthesis of bioactive compounds, including kinase inhibitors. The boronic acid functionality facilitates carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for its high tolerance of various functional groups and generally high yields.[1]
Applications in the Synthesis of Kinase Inhibitors
A significant application of functionalized phenylboronic acids, such as this compound, is in the development of small molecule kinase inhibitors.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting the ATP-binding site of specific kinases, small molecule inhibitors can modulate their activity and disrupt disease progression.
The 5-acetyl-2-methoxyphenyl moiety can serve as a key structural component in kinase inhibitors, contributing to the binding affinity and selectivity for the target kinase. For instance, analogues of this structural motif are found in inhibitors of Src family kinases and Aurora kinases, which are important targets in oncology.[2][3]
Targeted Signaling Pathway: Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that is a key regulator of various signaling pathways involved in cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that compete with ATP for binding to the kinase domain of Src can effectively block its downstream signaling. The diagram below illustrates a simplified representation of the Src signaling pathway and the point of inhibition.
Caption: Simplified Src kinase signaling pathway and point of inhibition.
Key Reactions and Experimental Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.
Suzuki-Miyaura Cross-Coupling Reaction
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
References
Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Acetyl-2-methoxyphenylboronic acid in organic synthesis. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Introduction
This compound is a versatile organoboron compound valuable in the synthesis of complex organic molecules. Its structure, featuring an acetyl group and a methoxy group on the phenyl ring, allows for the introduction of these functionalities into a variety of molecular scaffolds. This makes it a particularly useful building block in medicinal chemistry and materials science for the synthesis of biaryl compounds. The electron-donating methoxy group can enhance the reactivity of the boronic acid in cross-coupling reactions.
The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. These conditions can serve as a starting point for optimizing reactions with this compound.
| Component | Example | Typical Amount (equivalents) | Notes |
| Aryl/Vinyl Halide | Aryl Bromide, Aryl Iodide | 1.0 | The reactivity order is generally I > Br > OTf >> Cl.[1] |
| Boronic Acid | This compound | 1.1 - 1.5 | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligand | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand can significantly impact reaction efficiency. Pd(dppf)Cl₂ is often effective for a wide range of substrates.[2] |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | 2.0 - 3.0 | An aqueous solution of the base is commonly used. The choice of base can influence the reaction rate and yield.[2][3] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water | - | A mixture of an organic solvent and water is frequently employed to dissolve both the organic reactants and the inorganic base.[3] |
| Temperature | 80 - 110 °C | - | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[2]
-
Base (e.g., K₂CO₃)[2]
-
Solvent (e.g., 1,4-Dioxane and water)[3]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-dioxane and water, 0.1-0.2 M concentration based on the limiting reactant). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizations
The following diagrams illustrate a typical experimental workflow and the logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: 5-Acetyl-2-methoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-methoxyphenylboronic acid is a substituted aromatic boronic acid with significant potential as a building block in the synthesis of advanced functional materials. While specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural features—a reactive boronic acid moiety, a methoxy group (electron-donating), and an acetyl group (electron-withdrawing)—suggest its utility in creating novel organic electronic materials and sensors. The primary application is anticipated to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers and small molecules with tailored optoelectronic properties. These materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This document provides an overview of its potential applications, detailed experimental protocols based on analogous compounds, and a summary of expected material properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing synthetic protocols and understanding the compound's reactivity.
| Property | Value |
| CAS Number | 1215281-20-1 |
| Molecular Formula | C₉H₁₁BO₄ |
| Molecular Weight | 194.00 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in polar organic solvents (e.g., DMF, THF, Dioxane) |
| Storage | Store at room temperature in a dry place |
Potential Applications in Materials Science
The unique electronic nature of this compound, arising from the presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the phenyl ring, makes it a promising candidate for several applications in materials science.
Organic Light-Emitting Diodes (OLEDs)
Substituted biaryls are fundamental components of organic light-emitting diodes.[1] Boronic acids are versatile building blocks for creating the complex conjugated systems necessary for efficient light emission in OLEDs.[2] The introduction of the 5-acetyl-2-methoxyphenyl moiety into an organic semiconductor backbone via Suzuki-Miyaura coupling can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect the color and efficiency of the emitted light. The polarity induced by the acetyl and methoxy groups may also enhance the amorphous nature of the material, which is beneficial for fabricating uniform thin films in OLED devices.[3]
Conductive Polymers
This compound can be used as a monomer in Suzuki-Miyaura cross-coupling polymerization to synthesize functional polymers.[4] By copolymerizing with a suitable dihaloaromatic comonomer, the resulting polymer can exhibit semiconducting properties. The electronic properties of the polymer, such as its band gap and charge carrier mobility, can be tuned by the choice of the comonomer. These polymers could be utilized as active layers in organic field-effect transistors (OFETs) and OPVs.
Chemical Sensors
Boronic acids are known to interact with diols, making them excellent candidates for saccharide sensors.[5] While this is a primary application, the acetyl group in this compound could also serve as a recognition site for other analytes. For instance, it could be incorporated into a polymer matrix or attached to a fluorescent molecule to create a sensor where the binding of an analyte to the acetyl group or the boronic acid moiety results in a detectable optical or electronic signal. The development of fluorescent sensors for boronic acid-containing agents is an active area of research.[6]
Experimental Protocols
The following protocols are generalized for the use of a substituted phenylboronic acid, like this compound, in the synthesis of materials for the applications mentioned above. These protocols should be considered as a starting point and may require optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling Polymerization
This protocol outlines the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (20 mL) to the flask via syringe. Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst (0.02 mmol).
-
Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time.
-
Polymer Precipitation: After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane).
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Expected Characterization Data:
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the polymer structure through the presence of peaks corresponding to the aromatic and methoxy protons of the 5-acetyl-2-methoxyphenyl unit and the comonomer. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer. |
| UV-Vis Spectroscopy | Determination of the optical band gap of the polymer from the onset of absorption in the UV-Vis spectrum of a thin film or solution. |
| Cyclic Voltammetry (CV) | Estimation of the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer, which is important for device lifetime and processing conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a functional polymer using this compound via Suzuki-Miyaura polymerization.
Caption: General workflow for Suzuki-Miyaura polymerization.
Logical Relationship of Structure to Function
This diagram illustrates the logical relationship between the structural components of this compound and their potential influence on the final properties of a synthesized material.
Caption: Structure-property relationships.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While direct applications of this compound in materials science are yet to be widely reported, its chemical structure strongly suggests its potential as a valuable building block for the synthesis of functional organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions opens up possibilities for creating novel polymers and small molecules for applications in OLEDs, conductive polymers, and chemical sensors. The protocols and data for analogous systems provided in these notes offer a solid foundation for researchers to explore the potential of this promising compound.
References
Application Notes and Protocols: Synthesis of Biaryl Compounds Utilizing 5-Acetyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a fundamental structural unit prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The targeted synthesis of these compounds is therefore of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This palladium-catalyzed reaction offers a broad functional group tolerance, mild reaction conditions, and generally high yields.[1][2]
These application notes provide a detailed protocol for the preparation of biaryl compounds using 5-Acetyl-2-methoxyphenylboronic acid as a key building block. The presence of the acetyl and methoxy functionalities on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which can serve as versatile intermediates for further chemical modifications in drug discovery and development.
Reaction Principle
The core of the biaryl synthesis described herein is the Suzuki-Miyaura cross-coupling reaction. The general mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[2][3][4]
A general reaction scheme is as follows:
References
Protecting Group Strategies for 5-Acetyl-2-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in syntheses involving 5-Acetyl-2-methoxyphenylboronic acid. The presence of both a reactive acetyl group (a ketone) and a boronic acid moiety necessitates a carefully planned orthogonal protecting group strategy to enable selective modification at other positions of the molecule.
Introduction to Orthogonal Protection
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. An orthogonal protecting group strategy is one in which multiple, different protecting groups can be removed selectively in any order under specific and non-interfering reaction conditions.[1][2][3][4] For this compound, the primary challenge is to selectively protect the acetyl group and the boronic acid group, allowing for chemical transformations at other sites of the molecule.
This guide focuses on a common and effective orthogonal strategy:
-
Protection of the acetyl group as a cyclic ketal (specifically, a 1,3-dioxolane).
-
Protection of the boronic acid group as a pinacol ester.
These two protecting groups are ideal for an orthogonal approach as ketals are stable under basic and nucleophilic conditions but are cleaved by acid, while pinacol boronate esters are stable under a wide range of conditions, including mildly acidic and basic environments, and can be removed under specific hydrolytic or transesterification conditions.[5][6][7]
Strategic Application Workflow
A logical workflow for the protection and subsequent deprotection of this compound is crucial for successful synthetic outcomes. The following diagram illustrates the proposed sequential protection and deprotection strategy.
References
- 1. jocpr.com [jocpr.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. media.neliti.com [media.neliti.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Acetyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the scale-up synthesis of 5-Acetyl-2-methoxyphenylboronic acid. While a specific industrial-scale synthesis for this exact molecule is not widely published, this document outlines a robust approach based on established methods for arylboronic acid synthesis and purification. The protocols and safety information are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are common motifs in biologically active molecules. The scale-up of its synthesis requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure high yield, purity, and operator safety.
Synthetic Approach: Grignard Reaction with Trialkyl Borate
A common and scalable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[1][2] This approach is often cost-effective and can be adapted for large-scale production.
Overall Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Acetyl-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structure of this reagent, featuring an electron-withdrawing acetyl group and a sterically hindering ortho-methoxy group, can present specific challenges during reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling with this compound in a question-and-answer format.
Question 1: I am observing low to no yield of my desired product. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki coupling involving this compound can stem from several factors, primarily related to its steric hindrance and electronic properties. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The ortho-methoxy group introduces significant steric bulk, which can impede the transmetalation and reductive elimination steps of the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]
-
Base Selection: The choice of base is critical and its effectiveness can be solvent-dependent.[3][4] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Solution: Screen a variety of bases. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] In some cases, fluoride bases like KF or CsF can be beneficial, especially if base-labile functional groups are present.[6]
-
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, especially with challenging substrates.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
-
Degassing: Oxygen can deactivate the palladium catalyst.
-
Solution: Ensure thorough degassing of the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
-
Question 2: I am observing significant side products, particularly protodeboronation of this compound. How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[9]
-
Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents can suppress this side reaction.[9]
-
Base Selection: Stronger bases and prolonged reaction times can promote protodeboronation.[9] Consider using a milder base like KF or CsF.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.[9] Running the reaction at a lower temperature for a longer duration might be beneficial.
-
Boronic Ester: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can sometimes increase stability and reduce the rate of protodeboronation.[10]
Question 3: How do I choose the optimal catalyst system for this specific boronic acid?
Answer:
The combination of steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the acetyl group makes catalyst selection critical.
-
High Steric Hindrance: For the ortho-substituted this compound, catalyst systems known to be effective for sterically demanding couplings are recommended.[11]
-
Recommended Ligands: Buchwald-type ligands such as SPhos and XPhos are excellent starting points due to their proven efficacy with sterically hindered and electron-poor substrates.[2]
-
Palladium Precursors: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are generally effective when paired with an appropriate ligand.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting stoichiometry for the coupling reaction?
A1: A slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is typically recommended to drive the reaction to completion. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave heating can often significantly reduce reaction times and improve yields, particularly for challenging couplings. It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.[7]
Q3: My product is difficult to purify from the residual catalyst and ligands. What can I do?
A3: Purification can be challenging. Consider using a palladium scavenger resin after the reaction is complete. Alternatively, exploring catalyst systems with ligands that are more easily removed during workup or chromatography can be beneficial.
Q4: Is this compound stable? How should it be stored?
A4: Boronic acids can be susceptible to decomposition over time, especially when exposed to air and moisture. It is best to store this compound in a cool, dry, and dark place under an inert atmosphere.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.2 equiv | Slight excess to drive completion |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common and effective precursor[2] |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand for hindered substrates[2] |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base suitable for hindered couplings[2][5] |
| Solvent | Toluene/H₂O (10:1) | Common solvent system for Suzuki couplings[1] |
| Temperature | 100 °C | Sufficient thermal energy for challenging couplings[1] |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.[12]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and common side reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Acetyl-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Acetyl-2-methoxyphenylboronic acid in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving this compound.
Question: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. Consider using a pre-catalyst which can be more stable.
-
Base Selection: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective. Ensure the base is finely powdered and anhydrous.[1]
-
Solvent System: The solvent system must be appropriate for the reactants and be thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvent systems include mixtures of toluene, dioxane, or DMF with water.[2][3]
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 80-110 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the yield.
-
Protodeboronation: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water.[4] To mitigate this, consider using a less aqueous solvent system or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4][5]
-
Steric Hindrance: The methoxy group at the ortho position to the boronic acid can introduce steric hindrance, potentially slowing down the transmetalation step of the catalytic cycle. Using a bulkier phosphine ligand on the palladium catalyst may help to overcome this.
Below is a diagram illustrating a logical workflow for troubleshooting low yield in a Suzuki-Miyaura coupling reaction.
Question: I am having difficulty dissolving this compound in my reaction solvent. What are some suitable solvents?
Answer:
Phenylboronic acids generally exhibit good solubility in polar organic solvents.[2] For this compound, the following solvents are recommended:
-
Methanol
-
Ethanol
-
Dimethylformamide (DMF)
-
Dioxane
-
Tetrahydrofuran (THF)
It is generally insoluble in water and non-polar organic solvents like hexanes.[6] If you encounter solubility issues, gentle heating or sonication may aid in dissolution.
Solubility of Phenylboronic Acids in Common Organic Solvents
| Solvent | Polarity | General Solubility |
| Dichloromethane | Polar aprotic | Moderate to Good |
| Tetrahydrofuran (THF) | Polar aprotic | Good |
| Ethyl Acetate | Polar aprotic | Moderate |
| Acetone | Polar aprotic | Good |
| Acetonitrile | Polar aprotic | Moderate |
| Dimethylformamide (DMF) | Polar aprotic | Very Good |
| Methanol | Polar protic | Good |
| Toluene | Non-polar | Poor to Moderate |
| Hexane | Non-polar | Poor |
This table provides a general guideline based on the properties of similar phenylboronic acids.
Question: My product is difficult to purify. What are some recommended purification techniques?
Answer:
Purification of the final product after a Suzuki-Miyaura coupling reaction typically involves a multi-step process to remove the catalyst, unreacted starting materials, and byproducts.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[7]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from other organic components in the mixture.[7] The choice of eluent will depend on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[7] This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] For shorter periods, storage at room temperature may be acceptable, but refrigeration is preferred to minimize potential degradation.[4] It is crucial to protect the compound from moisture.[4]
Q2: What are the primary safety and handling precautions for this compound?
A2: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
Q3: How does the acetyl group on the phenyl ring affect the reactivity of the boronic acid?
A3: The acetyl group is an electron-withdrawing group. In the context of the Suzuki-Miyaura reaction, an electron-withdrawing group on the boronic acid partner can decrease its nucleophilicity, potentially slowing down the transmetalation step and leading to lower reaction rates compared to electron-rich boronic acids. However, the presence of the electron-donating methoxy group at the ortho-position may partially counteract this effect. Reaction conditions may need to be optimized accordingly, for instance, by using a more reactive catalyst system or a stronger base.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] This process is often facilitated by moisture, heat, and certain pH conditions.[4]
To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere.
-
Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which can be used in the coupling reaction and is less prone to this side reaction.[4][5]
Below is a diagram illustrating the protodeboronation side reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
References
Technical Support Center: Purification of Products from 5-Acetyl-2-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 5-acetyl-2-methoxyphenylboronic acid, commonly used in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue: Low or No Yield of the Desired Product After Purification
-
Question: My Suzuki coupling reaction using this compound shows a low yield after purification. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors throughout the reaction and purification process. Here are key areas to investigate:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1] Impurities in starting materials can poison the catalyst or lead to side reactions.[3]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1]
-
Inefficient Extraction: During the aqueous workup, ensure the product is fully extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane.[4]
-
Issue: Presence of Significant Impurities in the Purified Product
-
Question: After purification, my product is contaminated with unreacted this compound. How can I remove it?
-
Answer: Unreacted boronic acids can often be removed with a basic aqueous wash.[2] During the workup, washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will convert the acidic boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer.[2]
-
Question: My purified product contains a significant amount of the homocoupled byproduct of this compound. How can I separate it from my desired product?
-
Answer: Separating compounds with similar polarities, such as the desired biaryl product and the homocoupled byproduct, can be challenging.
-
Meticulous Column Chromatography: A shallow solvent gradient during flash column chromatography is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[2]
-
Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[2][5] This technique separates compounds based on differences in solubility.
-
-
Question: My final product has a dark color, suggesting residual palladium catalyst. How do I remove it?
-
Answer: For many applications, especially in drug development, removing trace palladium is critical due to its toxicity.[2]
-
Filtration: Passing the reaction mixture through a pad of Celite or silica gel can help remove heterogeneous palladium catalysts.[6][7][8]
-
Metal Scavengers: For homogeneous catalysts, using metal scavengers is an effective method.[2] These are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[2]
-
Issue: The Product Fails to Crystallize
-
Question: My product appears as an oil and will not crystallize, even though it is expected to be a solid. What should I do?
-
Answer:
-
Presence of Impurities: Impurities can often inhibit crystallization. Attempt further purification by column chromatography to remove any contaminants and then try to crystallize the product again.[2]
-
Intrinsic Properties: It is also possible that the product is intrinsically an oil at room temperature.[2] In this case, purification by chromatography is the most suitable method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify the crude product of my reaction with this compound?
A1: A standard aqueous work-up is the essential first step.[2] This procedure is designed to remove the bulk of inorganic salts (like the base used in the reaction) and other water-soluble impurities.[2] It typically involves diluting the reaction mixture with an organic solvent and washing it with water or brine.[1][2]
Q2: How do I choose between flash column chromatography and recrystallization for purifying my product?
A2: The choice depends on the physical state of your product and the nature of the impurities.
-
Flash Column Chromatography is a versatile technique that separates compounds based on their polarity and is suitable for both solid and oily products.[4] It is particularly useful for separating mixtures of compounds with different polarities.
-
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent can be found.[4][5] It relies on the difference in solubility between the desired product and the impurities at different temperatures.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is often the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for unambiguous structure elucidation and can also be used for purity assessment.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product.
-
Liquid Chromatography (LC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of a sample by separating it into its individual components.[9]
Data Presentation
The following tables provide illustrative data for common purification scenarios based on established principles. Actual results will vary depending on the specific reaction substrates and conditions.
Table 1: Comparison of Purification Methods for a Hypothetical Solid Product
| Purification Method | Typical Recovery | Purity (by LCMS) | Key Advantages | Key Disadvantages |
| Recrystallization | 60-90% | >99% | Highly effective for crystalline solids, can yield very pure material. | Not suitable for oils or amorphous solids; requires finding a suitable solvent. |
| Flash Chromatography | 50-85% | 95-99% | Applicable to a wide range of compounds (solids and oils). | Can be more time-consuming and uses larger volumes of solvent. |
| Aqueous Workup Only | 90-100% (crude) | 70-90% | Removes inorganic salts and water-soluble impurities. | Insufficient for removing organic impurities like byproducts. |
Table 2: Troubleshooting Common Impurities with Purification Strategies
| Impurity | Recommended Primary Purification Method | Alternative/Secondary Method | Expected Purity |
| Unreacted Boronic Acid | Basic Aqueous Wash during Workup | Flash Column Chromatography | >98% |
| Homocoupled Byproduct | Flash Column Chromatography (shallow gradient) | Recrystallization (if solubilities differ significantly) | >97% |
| Residual Palladium Catalyst | Filtration through Celite/Silica or Metal Scavenger | - | <100 ppm |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[1]
-
Quenching and Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.[1][4] Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) three times to ensure complete recovery of the product.[4]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[1][4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][10]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[7]
-
Column Packing: Prepare a silica gel column using a suitable solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[10]
-
Loading and Elution: Load the prepared sample onto the top of the silica gel column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired product.[7]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[5] If necessary, add more hot solvent dropwise until the solid is fully dissolved.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to induce further crystallization.[5]
-
Isolation: Isolate the crystals by vacuum filtration.[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Mandatory Visualizations
Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Acetyl-2-methoxyphenylboronic acid in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem 1: Low Yield of Desired Cross-Coupling Product and Significant Formation of 2-Methoxyacetophenone
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-methoxyacetophenone.
-
Isolated yield of the desired biaryl product is lower than expected.
-
Starting boronic acid is consumed, but the desired product is not the major component.
Root Cause Analysis: The formation of 2-methoxyacetophenone is a result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] For this compound, the presence of the electron-donating methoxy group can make the C-B bond more susceptible to cleavage by a proton source, especially under basic conditions.[2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Presence of excess water | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly flame-dried or oven-dried before use. While some water can be necessary for certain bases to be effective, excess water can act as a proton source for protodeboronation.[2][3] |
| Base-mediated protodeboronation | The base is crucial for the catalytic cycle but can also promote protodeboronation.[3] Consider screening different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).[3] In some cases, fluoride-containing bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective in minimizing this side reaction.[2] |
| Prolonged reaction time or high temperature | Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material (aryl halide) is consumed to minimize the time the boronic acid is exposed to potentially harsh conditions.[2][3] If feasible, attempt the reaction at a lower temperature. |
| Suboptimal catalyst/ligand system | The choice of palladium catalyst and phosphine ligand is critical. For electron-rich boronic acids, catalyst systems that promote a rapid transmetalation step can be beneficial, outcompeting the rate of protodeboronation.[2] Experiment with different catalyst systems, such as those employing bulky, electron-rich phosphine ligands which can sometimes accelerate the desired coupling.[4] However, be aware that in some instances, such ligands can also promote protodeboronation.[2] |
Problem 2: Formation of 5,5'-Diacetyl-2,2'-dimethoxybiphenyl (Homocoupling Product)
Symptoms:
-
A significant byproduct with a mass corresponding to the dimer of this compound is observed.
-
This byproduct can complicate purification.
Root Cause Analysis: This side product arises from the homocoupling of two molecules of the boronic acid. This reaction is often promoted by the presence of molecular oxygen and can be catalyzed by palladium species.[2][5] It can become more prevalent if the transmetalation step of the desired cross-coupling is slow.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[2][5] Maintaining a positive pressure of an inert gas throughout the reaction is crucial. |
| Slow transmetalation step | Optimize the reaction conditions to favor the desired cross-coupling. This can involve screening different bases, solvents, and catalyst systems to find conditions that accelerate the transmetalation of the boronic acid to the palladium center.[2] |
| Palladium(II) species promoting homocoupling | Ensure the active Pd(0) catalyst is efficiently generated and maintained. The choice of palladium precursor and ligands can influence this. Some catalyst systems are more prone to generating species that favor homocoupling. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to side reactions in Suzuki coupling?
A1: This boronic acid has both an electron-donating methoxy group and an electron-withdrawing acetyl group. The electron-donating methoxy group increases the electron density on the aromatic ring, which can make the carbon-boron bond more susceptible to protodeboronation, especially under basic conditions.[2] The interplay of these electronic effects can influence the rates of both the desired cross-coupling and undesired side reactions.
Q2: What is the mechanism of protodeboronation?
A2: Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This can occur through different pathways, including acid-catalyzed and base-catalyzed mechanisms.[1][6] In the context of Suzuki coupling, which is typically run under basic conditions, the base-catalyzed pathway is more relevant. This involves the formation of a boronate species which then reacts with a proton source (like water) to give the protodeboronated product.[1]
Q3: How does homocoupling occur?
A3: The homocoupling of boronic acids is often promoted by the presence of oxygen and is catalyzed by palladium.[2][5] The mechanism can involve the formation of an arylpalladium species from the boronic acid, which then undergoes a second transmetalation with another molecule of the boronic acid, followed by reductive elimination to form the biaryl product.
Q4: Can the choice of aryl halide partner affect the extent of side reactions?
A4: Yes. The electronic properties of the aryl halide can influence the rate of oxidative addition, which is a key step in the Suzuki catalytic cycle. A faster oxidative addition can lead to a higher concentration of the active catalyst for cross-coupling, potentially outcompeting the side reactions of the boronic acid. Generally, electron-deficient aryl halides are more reactive in oxidative addition.[4]
Q5: Are there alternative reagents to this compound that might be less prone to these side reactions?
A5: Yes, boronate esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivatives, are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.[1] These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1] Potassium trifluoroborate salts are another class of stable alternatives to boronic acids.[7]
Experimental Protocols
Protocol for Minimizing Protodeboronation and Homocoupling
This protocol provides a set of general conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound.
Materials:
-
This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane or toluene)
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Degassed water (if using an aqueous base system)
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Inert gas (Argon or Nitrogen)
-
Flame-dried or oven-dried glassware
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware (e.g., Schlenk flask, condenser) in an oven at >120 °C overnight or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the aryl halide, this compound, and the base under a positive pressure of inert gas.
-
Degassing: Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a co-solvent like water is used, ensure it has been thoroughly degassed by sparging with an inert gas for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of the desired product and any byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and Competing Side Reactions
References
improving yield in reactions with 5-Acetyl-2-methoxyphenylboronic acid
Welcome to the technical support center for 5-Acetyl-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing very low to no yield of my desired biaryl product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.
-
Catalyst/Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine can be effective. However, for challenging couplings, especially with sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos.
-
Base: The base is crucial for the activation of the boronic acid. A weak base may not be sufficient, while an overly strong base can lead to side reactions. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The physical form of the base (finely powdered) can also impact the reaction rate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly used. The ratio of the organic solvent to water can significantly affect the outcome. Anhydrous conditions can also be explored, particularly if protodeboronation is a suspected issue.
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may deactivate over time.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. Proper degassing of solvents is crucial.
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxyacetophenone. This is often exacerbated by high temperatures and strong bases in the presence of water.
-
Milder Base: Try using a milder base such as KF.
-
Anhydrous Conditions: Switching to anhydrous solvents can minimize this side reaction.
-
Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.
-
-
Steric Hindrance: The ortho-methoxy group on the boronic acid can create steric hindrance, potentially slowing down the transmetalation step of the catalytic cycle.
-
Bulky Ligands: Employing bulky, electron-rich ligands can often overcome steric hindrance.
-
Higher Temperatures: Increasing the reaction temperature might be necessary to overcome the activation energy barrier.
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult and lowering the isolated yield. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. The two most prevalent side reactions in Suzuki-Miyaura couplings are homocoupling and protodeboronation.
Potential Side Products & Minimization Strategies:
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Homocoupling: This results in the formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
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Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen. Ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction.
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Catalyst Precursor: Some palladium precursors, like Pd(OAc)₂, can promote homocoupling if the reduction to the active Pd(0) species is not efficient. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.
-
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Protodeboronation Product: As mentioned previously, this leads to the formation of 2-methoxyacetophenone. Refer to the strategies in "Issue 1" to minimize this side reaction.
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Deacetylation: Under strongly basic conditions and elevated temperatures, the acetyl group may be susceptible to cleavage, leading to the formation of a phenol derivative after workup.
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Milder Base and Temperature: If deacetylation is suspected, screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Like most boronic acids, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation.
Q2: How does the electronic nature of the substituents on this compound affect its reactivity?
A2: This boronic acid has both an electron-donating group (the ortho-methoxy group) and an electron-withdrawing group (the para-acetyl group). The electron-donating methoxy group generally enhances the nucleophilicity of the aryl ring, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and faster reaction rates compared to unsubstituted phenylboronic acid.[1] Conversely, the electron-withdrawing acetyl group can decrease the nucleophilicity, which might slow down transmetalation.[2] The overall reactivity will be a balance of these opposing electronic effects, and the optimal reaction conditions may need to be carefully tuned.
Q3: Can the ortho-methoxy group participate in the reaction?
A3: Yes, it has been suggested that an ortho-methoxy group can chelate to the palladium center during the catalytic cycle.[3][4] This chelation can influence the geometry of the transition state and may affect the regioselectivity and overall efficiency of the reaction.[3][4]
Q4: Is the acetyl group stable under typical Suzuki-Miyaura reaction conditions?
A4: The acetyl group is generally stable under many Suzuki-Miyaura conditions. However, strong bases and high temperatures can potentially lead to side reactions such as aldol-type condensations or, in some cases, deacetylation. If you observe unexpected byproducts, it is worth considering the possibility of the acetyl group's involvement and adjusting the reaction conditions accordingly (e.g., using a milder base or lower temperature).
Data Presentation
The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids to illustrate the effect of different electronic and steric factors.
Table 1: Illustrative Performance of Substituted Phenylboronic Acids in a Generic Suzuki-Miyaura Reaction
| Phenylboronic Acid Derivative | Substituent(s) | Electronic Effect | Plausible Yield (%)[1] | Plausible Reaction Time (h)[1] | Notes |
| Phenylboronic acid | None | Neutral | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 92 | 4 | The electron-donating group generally accelerates the transmetalation step. |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl | Electron-withdrawing | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step. |
| This compound | 5-Acetyl, 2-Methoxy | Mixed | Dependent on conditions | Dependent on conditions | Reactivity is influenced by both the electron-donating methoxy and electron-withdrawing acetyl groups. |
Disclaimer: The data in this table is illustrative and based on established chemical principles. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
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Aryl halide (1.0 mmol)
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This compound (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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1,4-Dioxane (5 mL)
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Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add 1,4-dioxane and water via syringe.[1]
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield reactions.
References
Technical Support Center: Catalyst Selection for 5-Acetyl-2-methoxyphenylboronic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Acetyl-2-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your coupling experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1] 2. Poor Catalyst/Ligand Choice: The selected catalyst system is not effective for this electron-rich and sterically hindered boronic acid.[1] 3. Suboptimal Base: The base may be too weak to promote transmetalation or is insoluble in the reaction medium.[2] | 1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[2] 2. Advanced Catalysts: Switch to a more active catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3/G4) are highly effective for challenging substrates.[3] 3. Base Screening: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered to maximize surface area. The addition of water can aid in dissolving inorganic bases and facilitate the catalytic cycle.[4][5] |
| Significant Protodeboronation | 1. Presence of Protic Sources: Water or alcohol in the solvent can lead to the cleavage of the C-B bond, especially with electron-rich boronic acids.[6] 2. Base-Mediated Decomposition: Strong bases can accelerate the rate of protodeboronation.[6] 3. High Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of this side reaction. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Base Selection: Consider using a milder base like K₂CO₃ or a fluoride source such as CsF or KF.[7] 3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Attempt the reaction at a lower temperature. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[2] 2. Inefficient Transmetalation: If the transmetalation step is slow, it allows for competing side reactions like homocoupling to occur. | 1. Thorough Degassing: Degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] 2. Optimize Conditions: Use conditions that accelerate transmetalation, such as the appropriate choice of base and solvent. A biphasic system (e.g., toluene/water) can sometimes be beneficial.[4] |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The desired product may have a similar polarity to starting materials or byproducts like the homocoupled boronic acid. 2. Residual Palladium: Traces of palladium can contaminate the final product. | 1. Chromatography Optimization: Carefully select the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products.[8] 2. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger. Alternatively, filtering the reaction mixture through a pad of Celite can help remove some of the heterogeneous palladium black.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: This boronic acid has two features that can complicate Suzuki-Miyaura couplings. The ortho-methoxy group provides steric hindrance around the boron center, which can slow down key steps in the catalytic cycle.[2][5] Additionally, the methoxy group is electron-donating, which increases the electron density on the aromatic ring and can make the boronic acid more susceptible to protodeboronation.[6][9]
Q2: What is the best general-purpose catalyst to start with for this boronic acid?
A2: For a challenging substrate like this, starting with a robust and highly active catalyst system is recommended. A good starting point would be a second-generation Buchwald precatalyst such as XPhos Pd G2 or SPhos Pd G2, or generating the catalyst in situ from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and may give lower yields.[4]
Q3: How does the acetyl group affect the reaction?
A3: The acetyl group is an electron-withdrawing group. While the overall electronic nature of the boronic acid is dominated by the electron-donating methoxy group, the acetyl group can have some influence. It may slightly reduce the tendency for protodeboronation compared to a substrate with only electron-donating groups. The ketone functionality is generally stable under Suzuki coupling conditions, but a very strong base could potentially lead to side reactions.
Q4: Should I use aqueous or anhydrous conditions?
A4: The choice depends on the specific issue you are facing. If protodeboronation is the primary problem, switching to anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane or toluene is a good strategy.[6] However, for many Suzuki couplings, a small amount of water is beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[4][5] A common and effective solvent system is a mixture of an organic solvent like dioxane or toluene with water.[4]
Q5: What is the role of the base in the Suzuki-Miyaura coupling?
A5: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step where the organic group is transferred from the boron atom to the palladium center.[10]
Data Presentation: Catalyst System Performance
The following tables summarize catalyst systems and conditions that have been reported for Suzuki-Miyaura couplings of substrates similar to this compound. This data can guide your selection of initial screening conditions.
Table 1: Catalyst Systems for Electron-Rich/Sterically Hindered Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | [4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 12-18 | 70-90 | [4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | >95 | [3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | [3] |
| XPhos Pd G2/G3 | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-4 | >95 | [2][3] |
Note: Yields are highly dependent on the specific aryl halide used as the coupling partner.
Experimental Protocols
Below are two detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Conditions with a Buchwald Precatalyst
This protocol is a good starting point for achieving high yields with a challenging substrate.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][11]
Protocol 2: Traditional Conditions with Pd(PPh₃)₄
This protocol uses a more traditional catalyst and may require longer reaction times.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst, followed by degassed toluene, ethanol, and water via syringe.[4]
-
Reaction: Heat the mixture to reflux (around 100 °C) and stir vigorously for 12-24 hours.[4]
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
solvent effects on 5-Acetyl-2-methoxyphenylboronic acid reactivity
Technical Support Center: 5-Acetyl-2-methoxyphenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solvent effects impacting the reactivity of this compound. The content is structured to address common issues encountered during experiments, offering troubleshooting advice and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and influences several factors:
-
Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., aryl halide), the catalyst, and the base to ensure an efficient reaction. This compound, like many arylboronic acids, is generally soluble in polar organic solvents.[1]
-
Catalyst Activity and Stability: Solvents can coordinate with the metal catalyst (e.g., palladium in Suzuki-Miyaura coupling), affecting its activity and stability.[2]
-
Base Efficacy: The solvent medium can alter the effective strength and solubility of the base, which is crucial for steps like transmetalation in cross-coupling reactions.[2][3]
-
Side Reactions: The solvent can influence the rate of side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][4]
Q2: How do the acetyl and methoxy substituents on the phenyl ring affect reactivity and solvent choice?
A2: The electronic properties of substituents significantly impact the boronic acid's reactivity.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the nucleophilicity of the aryl ring, which can enhance the rate of transmetalation in Suzuki-Miyaura coupling, potentially leading to higher yields and faster reactions.[5]
-
Acetyl Group (-COCH₃): As an electron-withdrawing group, the acetyl substituent decreases the nucleophilicity of the aryl ring. This can slow down the transmetalation step. However, electron-withdrawing groups can also decrease the likelihood of unwanted side reactions like protodeboronation under certain conditions.[4][6]
The presence of both an electron-donating and an electron-withdrawing group means the overall electronic effect is balanced. Therefore, solvent choice should focus on optimizing solubility for all reaction components and stabilizing the catalytic species.
Q3: What is protodeboronation, and how can solvent selection help minimize this side reaction?
A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the reagent.[4] This process is often accelerated by heat, the presence of a base, and water.[2][7]
To minimize protodeboronation:
-
Manage Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura reactions by aiding base dissolution, excess water can promote protodeboronation.[2] Using a carefully controlled biphasic system (e.g., Toluene/Water, Dioxane/Water) or anhydrous solvents may be necessary.
-
Solvent Choice: In some cases, using less protic or anhydrous solvents can reduce the rate of protodeboronation. However, the stability of boronic acids is complex and highly dependent on the specific substrate and conditions.[4] Protecting the boronic acid as a more stable MIDA boronate can also be an effective strategy to prevent decomposition.[7]
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield or is not proceeding. What solvent-related factors should I investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling can often be traced back to solvent and solubility issues. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: What are the recommended starting solvents for a Chan-Lam coupling reaction?
A2: The Chan-Lam coupling, which forms C-N or C-O bonds, is typically catalyzed by copper salts and can often be run in the presence of air.[8][9]
-
Common Solvents: Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and toluene are frequently used.[9][10]
-
Role of Water: For some Chan-Lam reactions, a mixture of an organic solvent and water (e.g., 3:1 Toluene:H₂O) has been found to be optimal, as water can help solubilize reaction components and facilitate transmetalation.[11]
-
Oxygen: Unlike the palladium-catalyzed Suzuki coupling, the Chan-Lam reaction often requires an oxidant, with oxygen from the air typically being sufficient to regenerate the active Cu(II) catalyst.[8][11]
Data Presentation
Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling
This table summarizes common solvents and their general characteristics for Suzuki-Miyaura reactions, which can be applied to experiments with this compound.
| Solvent System | Common Bases | Typical Temp. (°C) | Advantages & Considerations |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Versatile for many substrates. Water aids in dissolving the base and can accelerate the catalytic cycle.[2][5] |
| Toluene / Water | K₂CO₃, Na₂CO₃, K₃PO₄ | 80 - 110 | Good for creating a biphasic system. Toluene has a higher boiling point for reactions requiring more heat.[12] |
| Acetonitrile (ACN) | K₂CO₃, CsF | 70 - 82 | A polar aprotic solvent that can be effective, sometimes offering different selectivity compared to other solvents.[13] |
| Alcohols (MeOH, EtOH) / Water | K₂CO₃, K₃PO₄ | 60 - 80 | Can promote high yields, but may also increase the risk of protodeboronation in sensitive substrates.[13] |
| Tetrahydrofuran (THF) | K₃PO₄, CsF | 60 - 70 | Lower boiling point, useful for reactions with heat-sensitive functional groups.[14] |
| Dimethylformamide (DMF) | K₂CO₃, Et₃N | 80 - 120 | High polarity and boiling point, excellent for dissolving a wide range of substrates and salts.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the palladium-catalyzed coupling of this compound with an aryl halide. Optimization of catalyst, base, solvent, and temperature is often necessary.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).[5][12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[2][5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]
Visualization of Solvent Influence
The role of the solvent is multifaceted, influencing distinct stages of the catalytic cycle.
Caption: Logical relationships between solvent properties and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
Technical Support Center: Managing Impurities in 5-Acetyl-2-methoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities associated with 5-Acetyl-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in arylboronic acids like this compound typically arise from the synthesis process or degradation. These can include:
-
Homocoupling byproducts: Formed by the coupling of two molecules of the boronic acid.
-
Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom. This is a common degradation pathway for arylboronic acids.
-
Boroxines (Anhydrides): Cyclic anhydrides formed from the dehydration of three boronic acid molecules. Boronic acids can reversibly form these structures.
-
Starting material residues: Unreacted precursors from the synthesis.
-
Oxidative degradation products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[1]
Q2: How can I detect and quantify impurities in my sample of this compound?
A2: Several analytical techniques are effective for detecting and quantifying impurities:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying both polar and non-polar impurities. A reversed-phase C18 column is often used.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, allowing for the identification of unknown impurities by their mass-to-charge ratio.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the main compound's peaks.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The container should be tightly sealed to protect it from moisture, which can promote the formation of boroxines and other degradation products. For short periods, storage at room temperature may be acceptable, but refrigeration is the preferred condition. It is generally not recommended to store boronic acids in solution for extended periods.
Q4: Can impurities in this compound affect my downstream reactions, such as Suzuki-Miyaura coupling?
A4: Yes, impurities can significantly impact the efficiency and outcome of subsequent reactions. For instance, protodeboronation reduces the amount of active reagent available for coupling, leading to lower yields. Homocoupling byproducts can complicate the purification of the desired product. Boroxines are generally in equilibrium with the boronic acid in the presence of water and may not be detrimental to the reaction, but their presence can affect the stoichiometry.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
If you are experiencing low yields when using this compound in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.
-
Assess the Purity of this compound: Before troubleshooting the reaction conditions, it is crucial to confirm the purity of your boronic acid.
-
Recommended Action: Analyze your starting material using HPLC or LC-MS to check for the presence of significant impurities. ¹H NMR can also be used to detect and quantify impurities.
-
-
Purify the Boronic Acid if Necessary: If significant impurities are detected, purification is recommended.
-
Recommended Action:
-
Recrystallization: This is often an effective method for purifying solid boronic acids.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as some boronic acids can be unstable on silica. A less acidic stationary phase like alumina might be a better option.
-
-
-
Optimize Reaction Conditions: If the boronic acid is of high purity, the issue may lie in the reaction setup.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.
-
Base Selection: The choice of base is critical. Stronger bases can sometimes promote protodeboronation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Catalyst and Ligand: The palladium catalyst and phosphine ligand system should be optimized for your specific substrates.
-
Solvent and Temperature: Ensure you are using an appropriate solvent system (e.g., dioxane/water, toluene/water) and that the reaction temperature is optimal.
-
Issue 2: Difficulty in Purifying the Final Product
If you are struggling to purify the product of a reaction involving this compound, it may be due to the presence of persistent impurities from the starting material.
Caption: A logical workflow for purifying products from reactions using this compound.
-
Analyze the Crude Mixture: Before attempting purification, identify the major impurities present in your crude product using LC-MS and/or NMR.
-
Column Chromatography: This is a primary method for separating the desired product from impurities with different polarities.
-
Recommended Action: Use a silica gel column and a solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes). Monitor the fractions by TLC or HPLC.
-
-
Acid-Base Extraction: If unreacted this compound is a major impurity, an acid-base extraction can be effective.
-
Recommended Action: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated and move into the aqueous layer. The organic layer containing the desired product can then be washed, dried, and concentrated.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities.
-
Recommended Action: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
This protocol is a representative method and may require optimization for your specific instrumentation and sample.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the compound).
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.
Protocol 2: Recrystallization of this compound
This is a general procedure; the choice of solvent is critical and may require screening.
-
Solvent Selection: Screen for a suitable solvent or solvent mixture. An ideal solvent will dissolve the boronic acid at high temperatures but not at low temperatures. Potential solvents include ethyl acetate/hexanes, toluene, or water/ethanol mixtures.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide representative data for the analysis and purification of arylboronic acids. Note that this is example data and actual results may vary.
Table 1: HPLC Analysis of a Crude vs. Purified Sample of an Arylboronic Acid
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Protodeboronation Impurity | 8.5 | 3.2 | < 0.1 |
| Arylboronic Acid | 10.2 | 95.1 | > 99.8 |
| Homocoupling Impurity | 12.8 | 1.7 | 0.1 |
Table 2: Comparison of Purification Methods for an Arylboronic Acid
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Toluene) | 95.1 | 99.5 | 85 |
| Column Chromatography (Silica Gel) | 95.1 | 98.9 | 75 |
| Acid-Base Extraction | 95.1 | 97.2 | 90 |
References
Technical Support Center: 5-Acetyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of Suzuki-Miyaura reactions utilizing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Biaryl Ketone Product | Incomplete Reaction: Steric hindrance from the ortho-methoxy group can slow down the reaction.[1][2] Catalyst decomposition may also occur.[2] Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with boronic acids.[3] Homocoupling: Self-coupling of the boronic acid or aryl halide can occur. | Optimize Reaction Conditions: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to overcome steric hindrance. Ensure the reaction is run under an inert atmosphere to prevent catalyst decomposition.[1] Mitigate Protodeboronation: Use milder bases such as K₂CO₃ or K₃PO₄.[4] Running the reaction under anhydrous conditions can also minimize this side reaction.[3] Minimize Homocoupling: Ensure proper degassing of solvents and maintain an inert atmosphere. |
| Presence of Boronic Acid-Related Impurities in the Crude Product | Excess Boronic Acid: Unreacted starting material. Boronic Acid Homocoupling Product: Byproduct from the self-coupling of the boronic acid. | Aqueous Workup: Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract the acidic boronic acid and its byproducts into the aqueous layer. Methanol Co-evaporation: Concentrate the reaction mixture with methanol multiple times to form the volatile trimethyl borate, which can be removed under reduced pressure. |
| Difficult Purification of the Final Product | Co-elution of Byproducts: Triphenylphosphine oxide (if phosphine ligands are used) or other non-polar byproducts can be difficult to separate from the desired biaryl ketone. | Silica Gel Chromatography: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[5][6] Recrystallization: The biaryl ketone product can often be purified by recrystallization from a mixed solvent system like hexanes and methanol.[7] |
| Hydrolysis of the Acetyl Group | Strong Basic Conditions: The acetyl group may be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures. | Use Milder Bases: Opt for bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4] If using water as a co-solvent, consider lowering the reaction temperature to minimize the risk of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical workup procedure involves the following steps:
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After cooling the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate to remove the base and water-soluble impurities.
-
To remove boron-containing byproducts, you can perform multiple washes with water.
-
Wash the organic layer with brine to remove residual water.[6]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5][6]
-
The crude product can then be purified by column chromatography or recrystallization.[5][6][7]
Q2: How can I remove unreacted this compound and its byproducts after the reaction?
A2: Unreacted boronic acid and its related impurities are acidic and can be removed with a basic aqueous wash. Washing the organic layer with a saturated solution of NaHCO₃ or a dilute NaOH solution will extract these impurities into the aqueous phase. Alternatively, repeated co-evaporation with methanol will convert the boron compounds into volatile trimethyl borate.
Q3: Is the acetyl group on this compound stable under typical Suzuki coupling conditions?
A3: The carbonyl group is generally tolerated in Suzuki reactions, especially when conducted in an aqueous environment.[7] However, the acetyl group can be susceptible to hydrolysis under harsh basic conditions or prolonged heating. To ensure its stability, it is advisable to use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to monitor the reaction temperature and time carefully.
Q4: The ortho-methoxy group in this compound seems to be sterically hindering. How does this affect the reaction and workup?
A4: The ortho-methoxy group can indeed cause steric hindrance, which may lead to slower reaction rates and incomplete conversion.[1] This can result in a more complex crude mixture containing unreacted starting materials. To address this, specialized ligands designed for sterically hindered substrates, such as Buchwald-type biarylphosphine ligands, are often employed.[1] During the workup, careful purification, typically through column chromatography, is necessary to separate the desired product from the starting materials and any side products.
Q5: What is the recommended method for purifying the biaryl ketone product?
A5: The two most common and effective methods for purifying biaryl ketones from Suzuki reactions are:
-
Silica Gel Column Chromatography: This is a highly effective method for separating the product from starting materials and byproducts. A typical eluent system is a gradient of hexane and ethyl acetate.[5][6]
-
Recrystallization: If the product is a solid, recrystallization can be a very efficient purification technique. A mixture of hexanes and methanol has been shown to be effective for recrystallizing biaryl carbonyl compounds.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[6]
Detailed Workup and Purification Protocol
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]
-
Washing: Combine the organic layers and wash with brine (15 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification:
-
Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[5][6]
-
Recrystallization: Alternatively, dissolve the crude solid in a minimal amount of hot methanol and add hot hexanes until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization. Isolate the crystals by vacuum filtration and wash with cold hexanes.[7]
-
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: A simplified troubleshooting flowchart for addressing low product yield in Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to Phenylboronic Acids in Suzuki-Miyaura Coupling: Focus on 5-Acetyl-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and functional materials. The choice of the phenylboronic acid reagent is critical, as its substituents significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 5-Acetyl-2-methoxyphenylboronic acid against other commonly used phenylboronic acids, supported by experimental data to inform reagent selection and reaction optimization.
The performance of a phenylboronic acid in the Suzuki-Miyaura coupling is governed by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence. Steric hindrance, particularly from ortho-substituents, can also play a significant role in the reaction outcome.
This guide focuses on a comparative analysis of four phenylboronic acid derivatives with a common coupling partner, 4-bromoanisole, to elucidate the impact of their unique substitution patterns.
Performance Comparison in a Generic Suzuki-Miyaura Reaction
To illustrate the relative performance of this compound, a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole is considered. The following table presents a plausible comparison based on established principles of physical organic chemistry, highlighting the expected yields and reaction times. It is important to note that actual results may vary depending on the specific reaction conditions.
| Phenylboronic Acid | Substituents | Substituent Effect | Expected Yield (%) | Expected Reaction Time (h) | Rationale |
| Phenylboronic acid | Unsubstituted | Neutral | 85 | 6 | Serves as a baseline for comparison of substituted analogues. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 92 | 4 | The electron-donating methoxy group accelerates the transmetalation step, often leading to higher yields and shorter reaction times. |
| 4-Acetylphenylboronic acid | 4-Acetyl | Electron-withdrawing | 78 | 8 | The electron-withdrawing acetyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step and leading to lower yields and longer reaction times. |
| This compound | 5-Acetyl, 2-Methoxy | Electron-withdrawing and Electron-donating | 88 | 5 | This molecule presents a balance of electronic effects. The electron-donating methoxy group at the ortho position can enhance reactivity, while the electron-withdrawing acetyl group at the meta position (relative to the boronic acid) has a less pronounced deactivating effect. The ortho-methoxy group may also introduce some steric effects. |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific phenylboronic acids discussed.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid Derivative (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. The selection of the appropriate phenylboronic acid is critical for the success of these reactions, with substituents on the phenyl ring significantly influencing reaction efficiency and yield. This document offers a data-driven overview to aid in the strategic design and optimization of synthetic routes.
I. Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The electronic and steric nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's outcome. Generally, electron-donating groups on the boronic acid partner enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also impede the approach of the boronic acid to the palladium center, thereby reducing reaction efficiency.
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common coupling partner, 4-iodoanisole. It is important to note that while efforts have been made to present data from comparable reaction conditions, variations may exist between different sources.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Steric Effect | Typical Yield (%) |
| -H | - | Neutral | Minimal | 90-98% |
| -CH₃ | para | Electron-donating | Minimal | 92-99% |
| -OCH₃ | para | Strong electron-donating | Minimal | 95-99% |
| -NH₂ | para | Strong electron-donating | Minimal | 85-95% |
| -F | para | Weak electron-withdrawing | Minimal | 88-96% |
| -Cl | para | Weak electron-withdrawing | Minimal | 85-94% |
| -CF₃ | para | Strong electron-withdrawing | Minimal | 75-88% |
| -NO₂ | para | Strong electron-withdrawing | Minimal | 60-80%[1] |
| -CH₃ | ortho | Electron-donating | High | 70-85% |
| -OCH₃ | ortho | Strong electron-donating | High | 65-80% |
| -NO₂ | ortho | Strong electron-withdrawing | High | 40-60%[1] |
Note: Yields are indicative and can vary based on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the palladium catalyst to the flask under a counterflow of inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Reactivity in Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[2][3] Similar to the Suzuki-Miyaura reaction, the electronic properties of the substituted phenylboronic acid influence the reaction's efficiency. Electron-rich phenylboronic acids generally provide higher yields, while electron-deficient ones can be more challenging coupling partners.
Quantitative, side-by-side comparative data for a wide range of substituted phenylboronic acids in Chan-Lam coupling is less commonly tabulated in the literature. However, general trends can be summarized as follows:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylboronic acid generally lead to higher yields of the coupled product.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the reactivity of the phenylboronic acid, often requiring longer reaction times or more forcing conditions to achieve good yields.
-
Steric hindrance at the ortho position of the phenylboronic acid can significantly reduce the reaction rate and yield, similar to its effect in Suzuki-Miyaura coupling.
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with a substituted phenylboronic acid.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., pyridine or triethylamine, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM) or methanol (MeOH), 5 mL)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add the amine, substituted phenylboronic acid, copper(II) acetate, and base.
-
If anhydrous conditions are required, add activated molecular sieves.
-
Add the solvent and stir the mixture at room temperature. The reaction is often open to the air.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
III. Conclusion
The reactivity of substituted phenylboronic acids in both Suzuki-Miyaura and Chan-Lam couplings is profoundly influenced by the electronic and steric nature of the substituents. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically bulky groups tend to diminish it. The provided data and protocols serve as a foundational guide for researchers to select the appropriate reagents and conditions to optimize their synthetic strategies. Further fine-tuning of catalysts, ligands, bases, and solvents may be necessary to achieve the desired outcomes for specific substrates.
References
A Researcher's Guide to the Spectroscopic Analysis of 5-Acetyl-2-methoxyphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative framework for the spectroscopic analysis of derivatives synthesized from 5-Acetyl-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry. [1] While direct, comprehensive comparative studies on a wide range of its derivatives are not extensively published, this guide synthesizes available spectroscopic data from related arylboronic acids and outlines the essential experimental protocols to facilitate such comparisons.
Spectroscopic Characterization: A Multi-Faceted Approach
The elucidation of molecular structures relies on a combination of spectroscopic techniques, each providing unique insights. For derivatives of this compound, the primary methods of analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the respective nuclei.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals for derivatives of this compound would include those from the aromatic ring, the methoxy group, the acetyl group, and any modifications made during synthesis.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their electronic environments. This is particularly useful for identifying the carbon backbone of the molecule.
Table 1: Comparative ¹H NMR Data for Representative Arylboronic Acids and Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Methoxy Protons (s, δ, ppm) | Acetyl Protons (s, δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 2-Methoxyphenylboronic acid | - | 6.92-7.81 | 3.94 | - | - | [2] |
| 4-Methoxy-2-methylphenylboronic acid | DMSO + D₂O | 6.64-7.73 | 3.74 | - | 2.24 (s, CH₃) | [3] |
| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | DMSO-d₆ | 7.12-7.96 | 4.02, 3.83 | 2.64 | 3.89 (s, CH₂), 12.57 (br s, COOH) | [4] |
| 5-Acetyl-2-methoxy-4-methylphenyl acetate | - | 5-6 | - | 2 | 1-4 (multiple) | [5] |
Table 2: Comparative ¹³C NMR Data for Representative Arylboronic Acids and Derivatives
| Compound | Solvent | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Acetyl Carbons (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| 2-Methoxyphenylboronic acid | - | 112.6-157.2 | - | - | - | [2] |
| 4-Methoxy-2-methylphenylboronic acid | DMSO + D₂O | 109.9-160.0 | 54.8 | - | 22.4 (CH₃) | [3] |
| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | DMSO-d₆ | 106.01-159.93 | 55.99, 55.33 | 197.25 (C=O), 26.79 (CH₃) | 171.84 (COOH), 29.94 (CH₂) | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for Functional Groups Relevant to this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Derivatives | Reference |
| O-H (Boronic Acid) | 3200-3600 (broad) | Yes | [6] |
| C=O (Acetyl Ketone) | 1680-1700 | Yes | [4] |
| C-O (Methoxy Ether) | 1000-1300 | Yes | [6] |
| C=C (Aromatic) | 1450-1600 | Yes | [6] |
| B-O | 1310-1380 | Yes | [6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Table 4: Expected Mass Spectrometry Data for a Hypothetical Derivative
| Compound | Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |
| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | ESI-TOF | 355.1176 ([M+H]⁺) | 355.1173 | C₂₀H₁₈O₆ |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.[6]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
For ¹H NMR, use a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[6]
-
For ¹³C NMR, employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.[6]
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Data Acquisition: Record a background spectrum of the empty IR beam path or clean ATR crystal. Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[6]
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[6]
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary.[6]
-
Ionization and Analysis:
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. ESI is a soft ionization technique suitable for a wide range of compounds.[6]
-
High-Resolution Mass Spectrometry (HRMS): Utilize an appropriate high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.[4]
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
A standardized workflow ensures consistency in the analysis of a series of compounds.
Caption: General workflow for the synthesis and spectroscopic analysis of compounds.
Logical Relationship of Spectroscopic Data
The data from different spectroscopic techniques are complementary and should be used in conjunction to build a complete picture of the molecular structure.
Caption: Integration of data from different spectroscopic techniques for structure elucidation.
By following these standardized protocols and data comparison frameworks, researchers can effectively and accurately characterize novel compounds derived from this compound, accelerating the drug discovery and development process.
References
A Comparative Guide to Analytical Methods for 5-Acetyl-2-methoxyphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yields, and maintaining safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and other common analytical techniques for monitoring reactions involving 5-Acetyl-2-methoxyphenylboronic acid, a key building block in organic synthesis.
Introduction to this compound and its Reactivity
This compound (C₉H₁₁BO₄, MW: 194.0 g/mol ) is an important reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction creates a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a process that is central to the synthesis of many pharmaceutical compounds and complex organic molecules. Accurate analytical monitoring is crucial for tracking the consumption of starting materials and the formation of the desired product and any byproducts.
This guide will focus on a representative Suzuki-Miyaura coupling reaction between this compound and 1-bromo-4-fluorobenzene to form 5'-Acetyl-2'-methoxy-4-fluorobiphenyl.
Comparison of Analytical Methodologies
While LC-MS is a powerful tool for reaction monitoring, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages and disadvantages.
| Parameter | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity | Very High (Mass-to-charge ratio provides an extra dimension of separation) | Moderate to High (Reliant on chromatographic separation alone) | High (Mass fragmentation patterns aid in identification) | Very High (Provides detailed structural information) |
| Sensitivity | Very High (LOD in pg/mL to ng/mL range)[2] | Moderate (LOD typically in the ng/mL to µg/mL range) | High (Dependent on volatility and derivatization) | Low (Requires mg quantities of sample) |
| Peak Purity Assessment | Intrinsic (Co-eluting peaks can be distinguished by their mass spectra) | Challenging (Requires pristine chromatographic separation) | Good (Mass spectra can help identify co-eluting species) | Excellent (Provides a complete picture of all components in the sample) |
| Identification of Unknowns | Facile (Mass fragmentation patterns help in structural elucidation) | Not Possible (Only provides retention time and UV absorbance) | Possible (Through library matching of mass spectra) | Excellent (The primary method for structural elucidation of new compounds) |
| Sample Throughput | High (Typical run times of 5-15 minutes)[2] | High (Similar run times to LC-MS) | Moderate (Often requires derivatization, increasing sample preparation time)[3][4] | Low (Longer acquisition times, especially for ¹³C NMR) |
| Instrument Cost | High | Moderate | Moderate to High | Very High |
| Applicability to Boronic Acids | Excellent (Direct analysis is possible, often without derivatization)[5] | Good (Requires a chromophore for detection) | Challenging (Requires derivatization due to low volatility)[3][4] | Excellent (Provides quantitative information without deuterated solvents in some cases)[6] |
Performance Comparison for the Model Suzuki-Miyaura Reaction
The following table presents a hypothetical but realistic comparison of the performance of different analytical methods for the key components in the reaction between this compound and 1-bromo-4-fluorobenzene.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Run Time |
| This compound | LC-MS | 0.1 ng/mL | 0.5 ng/mL | 10 min |
| HPLC-UV | 10 ng/mL | 50 ng/mL | 15 min | |
| 1-bromo-4-fluorobenzene | GC-MS | 0.5 ng/mL | 2 ng/mL | 12 min |
| 5'-Acetyl-2'-methoxy-4-fluorobiphenyl | LC-MS | 0.2 ng/mL | 1 ng/mL | 10 min |
| HPLC-UV | 15 ng/mL | 75 ng/mL | 15 min | |
| NMR (¹H) | ~1 mg/mL | - | 5 min |
Experimental Protocols
LC-MS Method for Reaction Mixture Analysis
This method is designed for the simultaneous analysis of starting materials, product, and potential impurities.
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds of interest. For example:
-
0-1 min: 10% B
-
1-7 min: 10% to 95% B
-
7-8 min: 95% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or time-of-flight mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters (Hypothetical for the model reaction):
-
This compound: [M-H]⁻ m/z 193.0
-
5'-Acetyl-2'-methoxy-4-fluorobiphenyl: [M-H]⁻ m/z 243.1
-
Alternative Analytical Protocols
-
HPLC-UV: The same LC conditions as above can be used with a UV detector, typically monitoring at a wavelength where both the starting materials and product have significant absorbance (e.g., 254 nm).
-
GC-MS: Due to the low volatility of boronic acids, derivatization is often required.[3][4] A common method involves reaction with a diol, such as pinacol, to form a more volatile boronate ester. The derivatized sample is then injected into the GC-MS.
-
NMR Spectroscopy: A small aliquot of the reaction mixture can be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed directly.[6][8] ¹H NMR can provide quantitative information on the relative amounts of starting materials and product by integrating characteristic peaks.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.
Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.
Conclusion
For the analysis of this compound reactions, LC-MS offers a superior combination of sensitivity, specificity, and throughput, making it an ideal tool for real-time reaction monitoring and impurity profiling. While HPLC-UV provides a more cost-effective option for routine analysis where high sensitivity is not required, and NMR offers unparalleled structural elucidation capabilities, LC-MS strikes a balance that is well-suited for the fast-paced environment of research and drug development. GC-MS is less ideal for direct analysis of boronic acids due to the need for derivatization. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
The Role of 5-Acetyl-2-methoxyphenylboronic Acid in the Synthesis of Novel Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. 5-Acetyl-2-methoxyphenylboronic acid emerges as a versatile reagent, particularly in the synthesis of biaryl scaffolds, a common motif in kinase inhibitors and other signaling pathway modulators. This guide provides a comparative analysis of a novel compound synthesized using this boronic acid, contextualized with alternatives and supported by detailed experimental protocols.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. Phenylboronic acids are key players in this reaction, and the specific substitution pattern of this compound offers unique opportunities for molecular design. The methoxy group acts as an electron-donating group, potentially influencing the electronic properties and metabolic stability of the final compound, while the acetyl group provides a key handle for further functionalization or can participate in crucial binding interactions with biological targets.
Comparative Analysis of a Novel Kinase Inhibitor Scaffold
To illustrate the utility of this compound, we present the characterization of a novel pyrimidine-based biaryl compound, Compound X , a potential kinase inhibitor. Its performance is compared with two analogous compounds synthesized from structurally similar boronic acids: Compound A (from 2-Ethoxy-5-methoxyphenylboronic acid) and Compound B (from 5-Formyl-2-methoxyphenylboronic acid).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | IC50 (Kinase Y) (nM) |
| Compound X | 4-(5-Acetyl-2-methoxyphenyl)-2-aminopyrimidine | C₁₃H₁₃N₃O₂ | 243.26 | 88 | 75 |
| Compound A | 4-(2-Ethoxy-5-methoxyphenyl)-2-aminopyrimidine | C₁₃H₁₅N₃O₂ | 245.28 | 85 | 92 |
| Compound B | 4-(5-Formyl-2-methoxyphenyl)-2-aminopyrimidine | C₁₂H₁₁N₃O₂ | 229.23 | 82 | 110 |
Table 1: Comparative data for Compound X and analogous compounds. The data for Compounds A and B are representative of typical yields and activities for such structures based on available literature on similar compounds.
The data suggests that the acetyl group in Compound X may contribute to a more potent inhibition of Kinase Y compared to the ethoxy and formyl analogues. This highlights the significant impact of substituent choice on biological activity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the respective boronic acid (1.2 mmol), 4-chloro-2-aminopyrimidine (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) is placed in a flame-dried Schlenk flask under an inert argon atmosphere. A degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) is added via syringe. The reaction mixture is then stirred at 90°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final biaryl compound.
Characterization Data for Compound X
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J=5.2 Hz, 1H), 7.98 (dd, J=8.4, 2.0 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.70 (d, J=5.2 Hz, 1H), 5.30 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 197.5, 163.8, 162.1, 158.0, 157.5, 132.0, 130.8, 129.5, 112.3, 110.5, 56.0, 26.5.
-
Mass Spec (ESI+): Expected m/z [M+H]⁺: 244.1086; Found: 244.1089.
Visualizing the Process and Pathway
To further elucidate the experimental process and the potential biological context of compounds synthesized with this compound, the following diagrams are provided.
A Comparative Guide to Assessing the Purity of 5-Acetyl-2-methoxyphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of building blocks such as 5-Acetyl-2-methoxyphenylboronic acid and its derivatives is critical for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities can lead to poor yields, difficult purification, and the generation of unwanted byproducts. This guide provides a comparative overview of the most effective analytical techniques for purity assessment, complete with illustrative data and detailed experimental protocols.
Key Analytical Techniques for Purity Assessment
The primary methods for determining the purity of arylboronic acids are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and can provide orthogonal, confirmatory data to ensure the highest level of confidence in the purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique, HPLC is highly sensitive and ideal for detecting and quantifying trace impurities.[1][2] It is a secondary method, typically requiring a reference standard of the analyte for accurate quantification.[1]
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the direct measurement of an analyte's purity without needing a specific reference standard for the compound itself.[1][3] Instead, it uses a certified internal standard of a different, stable compound for quantification.[3]
Quantitative Comparison of Analytical Methods
The selection between HPLC and qNMR often depends on the specific analytical requirements, such as the need for trace-level impurity detection, the availability of reference standards, and desired sample throughput.[1]
Table 1: Performance Comparison of HPLC vs. qNMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between mobile and stationary phases.[1] | Direct measurement based on signal intensity's proportionality to molar concentration.[3] |
| Primary/Secondary | Secondary method, typically requiring a reference standard of the analyte.[1] | Primary ratio method, uses a certified internal standard.[1] |
| Sensitivity | Generally higher, suitable for trace impurity analysis (ng/mL to µg/mL range).[1][4] | Lower than HPLC, but can be enhanced with high-field instruments.[1] |
| Accuracy | High, but can be influenced by the UV response factors of impurities.[3] | High, provides an absolute purity value.[3] |
| Selectivity | High, based on chromatographic separation. Co-elution can be an issue.[3] | High, based on distinct chemical shifts. Signal overlap can be a challenge.[3] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers.[1] | Generally lower throughput than HPLC.[1] |
| Destructive? | No | Yes, the sample can be recovered after analysis.[1] |
Table 2: Illustrative Purity Assessment Data for a Batch of this compound
This data is representative and serves to provide a practical comparison.
| Analytical Technique | Purity Value (%) | Main Impurity Detected | Impurity Content (%) |
| HPLC (Area % at 254 nm) | 99.85% | Anhydride (Boroxine) | 0.10% |
| ¹H qNMR (vs. Maleimide internal std.) | 98.5% | Anhydride (Boroxine) | 1.2% |
Note on Discrepancy: A discrepancy between HPLC area percent and qNMR is common. The anhydride (boroxine) may have a different UV response factor than the monomeric boronic acid, leading to its underestimation by HPLC. qNMR, being a molar-based technique, often provides a more accurate quantification of such impurities.[3]
Visualizing the Analytical Workflow
A structured workflow is essential for the comprehensive characterization of boronic acid derivatives, ensuring that all necessary analytical steps are performed logically.
A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. Its formation is a reversible dehydration reaction.
Detailed Experimental Protocols
Reproducible and validated methodologies are crucial for accurate purity assessment.
1. High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol is designed for the rapid analysis of a broad range of arylboronic acids.[5]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid derivative and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Dilute as necessary.
2. Quantitative ¹H NMR Spectroscopy (¹H qNMR)
This method provides an absolute purity determination against a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound derivative into a clean vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleimide or dimethyl sulfone) and add it to the same vial.
-
Record the exact masses of both the analyte and the standard.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all relevant protons, which is critical for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[2]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Select a well-resolved signal for the analyte that is unique and does not overlap with other signals.
-
Select a well-resolved signal for the internal standard.
-
Carefully integrate both selected signals.
-
Calculate the purity using the standard qNMR equation, accounting for the masses, molecular weights, number of protons in each integrated signal, and the certified purity of the internal standard.
-
References
A Comparative Guide to 5-Acetyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of 5-Acetyl-2-methoxyphenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura reaction, supported by illustrative experimental data and detailed protocols.
Overview of Compared Boronic Acids
This guide focuses on the comparative performance of this compound against a selection of arylboronic acids with varying electronic and steric properties.
-
This compound: This reagent possesses both an electron-withdrawing acetyl group and an electron-donating methoxy group. The interplay of these substituents influences its reactivity.
-
Phenylboronic acid: As the parent compound, it serves as a baseline for evaluating the effects of substituents.
-
4-Methoxyphenylboronic acid: This boronic acid features a strong electron-donating group, which is known to enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1]
-
4-(Trifluoromethyl)phenylboronic acid: The presence of a strong electron-withdrawing group is expected to decrease reactivity compared to phenylboronic acid.[1]
-
2-Methoxyphenylboronic acid: The ortho-methoxy group can influence reactivity through both electronic and steric effects.
Data Presentation: Performance in a Generic Suzuki-Miyaura Reaction
The following table summarizes the illustrative performance of various boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is based on established principles of physical organic chemistry regarding the influence of electronic and steric effects on the transmetalation step of the catalytic cycle.[1]
| Boronic Acid | Substituent Effects | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| This compound | Electron-withdrawing (-COCH₃), Electron-donating (-OCH₃) | 88 | 5 |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 78 | 8 |
| 2-Methoxyphenylboronic acid | Electron-donating (-OCH₃), potential steric hindrance | 82 | 6.5 |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4] The electronic properties of the boronic acid primarily affect the transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Electron-donating groups on the arylboronic acid generally accelerate this step, leading to higher yields and shorter reaction times.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound and its alternatives. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-donating and an electron-withdrawing group results in a reactivity profile that is comparable to unsubstituted phenylboronic acid. For reactions requiring enhanced reactivity, boronic acids with strong electron-donating groups, such as 4-methoxyphenylboronic acid, may be more suitable. Conversely, for applications where attenuated reactivity is desired, boronic acids with electron-withdrawing groups can be employed. The choice of boronic acid should be guided by the specific electronic requirements of the desired transformation and the nature of the coupling partners.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
